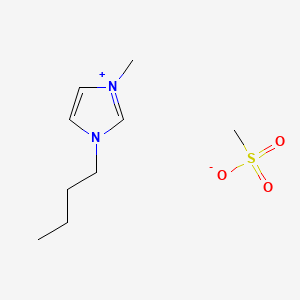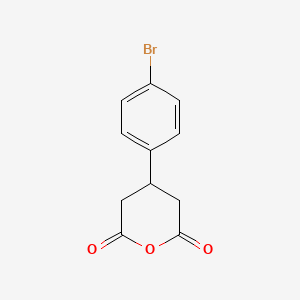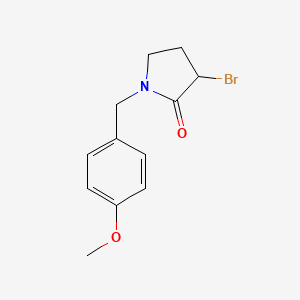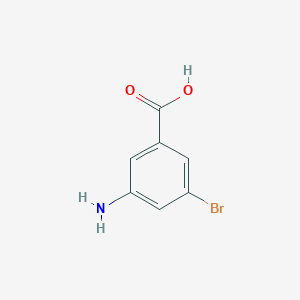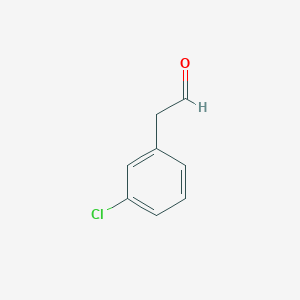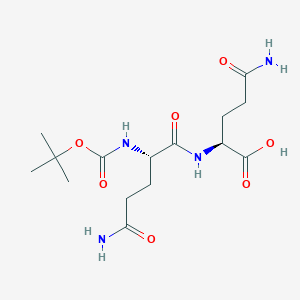
Boc-gln-gln-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-gln-gln-OH: is a compound used in peptide synthesis. It is a derivative of glutamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted reactions at the amino group during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-gln-gln-OH typically involves the protection of the amino group of glutamine with a tert-butoxycarbonyl group. This is achieved by reacting glutamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Boc-gln-gln-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Peptide Bond Formation: The compound can react with other amino acids or peptides to form peptide bonds, facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Peptide Bond Formation: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.
Major Products:
Deprotection: Free glutamine or glutamine-containing peptides.
Peptide Bond Formation: Longer peptide chains with this compound as a building block.
Scientific Research Applications
Chemistry: Boc-gln-gln-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine: The compound is used in the design and synthesis of peptide-based pharmaceuticals. These drugs can target specific proteins or pathways in the body, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also utilized in the development of diagnostic tools and assays.
Mechanism of Action
Mechanism: The primary mechanism of action of Boc-gln-gln-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds.
Molecular Targets and Pathways: In biological systems, peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to therapeutic effects.
Comparison with Similar Compounds
Boc-glycine: Another Boc-protected amino acid used in peptide synthesis.
Boc-alanine: Similar to Boc-gln-gln-OH, but with alanine as the amino acid.
Boc-lysine: A Boc-protected lysine used in the synthesis of peptides containing lysine residues.
Uniqueness: this compound is unique due to its specific structure and the presence of two glutamine residues. This makes it particularly useful in the synthesis of peptides that require glutamine at specific positions. Its ability to form stable peptide bonds and its compatibility with various coupling reagents make it a valuable tool in peptide chemistry.
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O7/c1-15(2,3)26-14(25)19-8(4-6-10(16)20)12(22)18-9(13(23)24)5-7-11(17)21/h8-9H,4-7H2,1-3H3,(H2,16,20)(H2,17,21)(H,18,22)(H,19,25)(H,23,24)/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOCAMYLRIWQMA-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
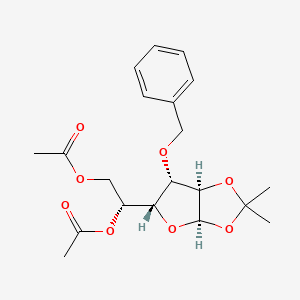
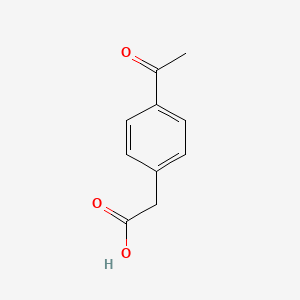
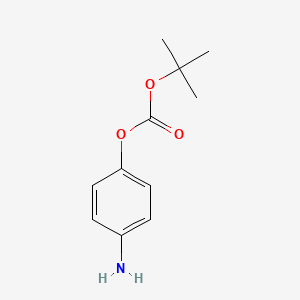
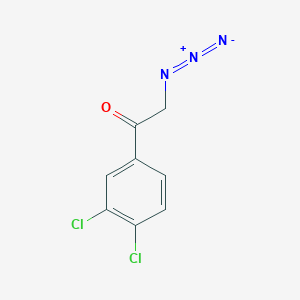
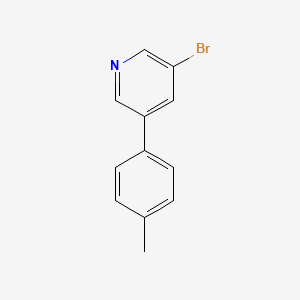
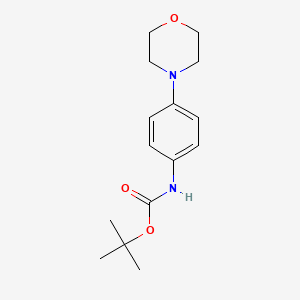
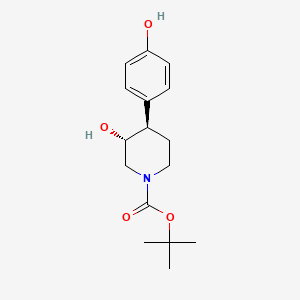

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)
